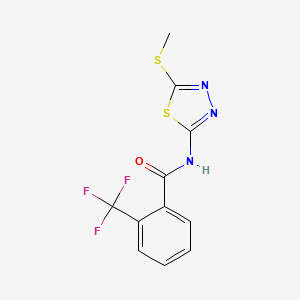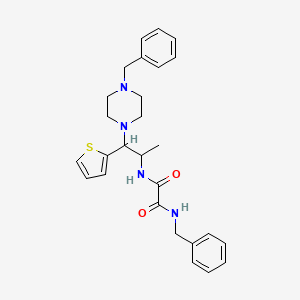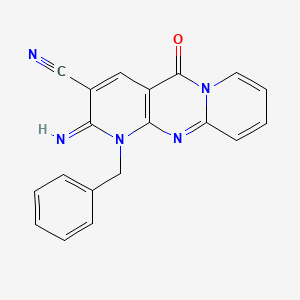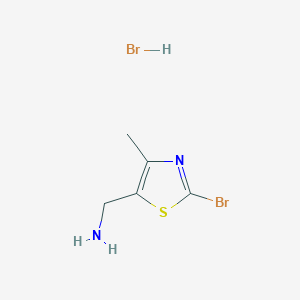
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group, a benzamide group, and a 1,3,4-thiadiazole ring with a methylthio substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl ketones (TFMKs) are valuable synthetic targets in the construction of fluorinated pharmacons . The synthesis of similar compounds often involves the use of (thio)urea derivatives as organocatalysts .Molecular Structure Analysis
The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The 1,3,4-thiadiazole ring is a common motif in medicinal chemistry, often contributing to the bioactivity of the compound.Chemical Reactions Analysis
Trifluoromethyl-containing compounds have been the subject of extensive study in organic chemistry, particularly in the context of C–F bond activation . These compounds can serve as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its trifluoromethyl group, which can profoundly alter the properties of organic molecules . Trifluoromethyl groups are known for their high hydrolytic, chemical, and metabolic stabilities .Aplicaciones Científicas De Investigación
Anticancer Potential and Molecular Docking Studies The research into thiadiazole and benzamide derivatives, similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, has shown significant promise in anticancer applications. A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups synthesized under microwave irradiation demonstrated potent in vitro anticancer activity against several human cancer cell lines. These compounds, evaluated using the MTT assay method, showed promising GI50 values comparable to standard drugs like Adriamycin. Additionally, a molecular docking study suggested a probable mechanism of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Supramolecular Gelation and Non-Covalent Interactions Another area of interest is the use of N-(thiazol-2-yl)benzamide derivatives, closely related in structure, as supramolecular gelators. Research focusing on the role of methyl functionality and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, has shown that these compounds can effectively gelate ethanol/water and methanol/water mixtures. This demonstrates their potential in creating stable and low minimum gelator concentration (MGC) materials (Yadav & Ballabh, 2020).
Photophysical Properties and Fluorescence Studies Research into the photophysical properties of thiadiazole benzamide derivatives has revealed interesting fluorescence effects, indicative of potential applications in bio-imaging and molecular probes. Studies on compounds similar to this compound have shown dual fluorescence and distinct fluorescence emissions in aqueous solutions across various pH levels. This fluorescence behavior, influenced by molecular aggregation and charge transfer effects, underscores the importance of these compounds in developing fluorescent markers and sensors (Matwijczuk et al., 2018).
Novel Fluorescent Complexes and Aggregation-Induced Emission A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes synthesized for examining their photophysical characteristics have demonstrated large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE). The effect of various substituents on the benzamide and phenyl-1,3,4-thiadiazole rings was analyzed, showcasing the potential of these compounds in fluorescent material development and AIE research (Zhang et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be effective in inhibiting the growth of these bacteria and preventing the development of biofilms .
Mode of Action
The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms .
Biochemical Pathways
The compound’s broad range of inhibitory effects suggests that it may affect multiple pathways, leading to a global effect on bacterial cell function .
Pharmacokinetics
It is known that n-trifluoromethyl azoles, a group to which this compound belongs, possess high hydrolytic, chemical, and metabolic stabilities . This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of growth and prevention of biofilm development in antibiotic-resistant Gram-positive bacteria . This can lead to the eradication of these bacteria, making the compound a potential candidate for the treatment of infections caused by these bacteria .
Propiedades
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVRLUYZXWCWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)




![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)


![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)

